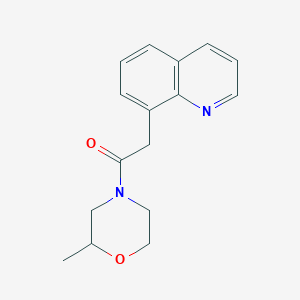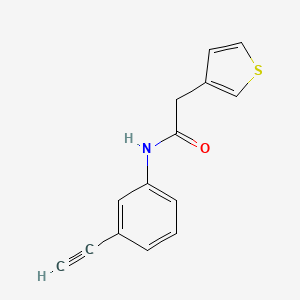
(4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is commonly referred to as CEP or CEP-32296 and is a small molecule inhibitor of the protein kinase R (PKR) enzyme. PKR is known to play a crucial role in the regulation of cellular responses to various stressors, including viral infections, oxidative stress, and inflammation.
Mécanisme D'action
CEP-32296 exerts its pharmacological effects by inhibiting the activation of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone, which is known to play a critical role in the regulation of various cellular processes. (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone is activated in response to various stressors, including viral infections, oxidative stress, and inflammation, and can trigger the downstream signaling pathways that lead to cellular damage and inflammation. By inhibiting the activation of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone, CEP-32296 can prevent the downstream signaling pathways from being activated, thereby reducing cellular damage and inflammation.
Biochemical and Physiological Effects:
Studies have shown that CEP-32296 can exert various biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing oxidative stress, and promoting cell survival. Additionally, CEP-32296 has shown promising results in reducing the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CEP-32296 in lab experiments is its high specificity and selectivity for (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone inhibition. This allows researchers to study the effects of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone inhibition on various cellular processes without the interference of other signaling pathways. However, one of the limitations of using CEP-32296 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of CEP-32296, including:
1. Investigating the potential applications of CEP-32296 in the treatment of viral infections, such as COVID-19.
2. Studying the effects of CEP-32296 on the immune system and its potential applications in immunotherapy.
3. Investigating the potential applications of CEP-32296 in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
4. Developing new formulations of CEP-32296 with improved solubility and bioavailability for in vivo studies.
5. Investigating the potential applications of CEP-32296 in combination with other drugs for the treatment of various diseases.
In conclusion, CEP-32296 is a promising compound with potential applications in various fields of scientific research. Its high specificity and selectivity for (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone inhibition make it a valuable tool for studying the effects of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone inhibition on various cellular processes. Further research is needed to fully understand the potential applications of CEP-32296 and to develop new formulations with improved solubility and bioavailability for in vivo studies.
Méthodes De Synthèse
The synthesis of CEP-32296 involves the reaction of 4-chloropyrrole-2-carbaldehyde with 2-ethylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound with high purity.
Applications De Recherche Scientifique
CEP-32296 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. Studies have shown that CEP-32296 can inhibit the activation of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone and suppress the downstream signaling pathways that lead to cellular damage and inflammation.
Propriétés
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-2-10-5-3-4-6-15(10)12(16)11-7-9(13)8-14-11/h7-8,10,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAKJQSKTQZYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7508008.png)
![Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7508016.png)


![N-[(1-methylbenzimidazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7508034.png)

![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)



